1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide is a synthetic organic compound that features a pyrimidine ring, a thiazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.
Thiazole ring synthesis: The thiazole ring can be formed via cyclization reactions involving thioamides and α-haloketones.
Piperidine ring formation: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or other cyclization methods.
Coupling reactions: The final compound is obtained by coupling the pyrimidine, thiazole, and piperidine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the thiazole or piperidine rings.
Reduction: Reduction reactions might target the pyrimidine or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, affecting their function through binding interactions. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(thiazol-2-yl)piperidine-3-carboxamide: can be compared with other pyrimidine-thiazole-piperidine derivatives.
Other similar compounds: Compounds with similar ring structures but different substituents or functional groups.
Uniqueness
The uniqueness of This compound would lie in its specific combination of rings and substituents, which could confer unique biological or chemical properties.
Properties
Molecular Formula |
C15H19N5OS |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H19N5OS/c1-10-8-11(2)18-14(17-10)20-6-3-4-12(9-20)13(21)19-15-16-5-7-22-15/h5,7-8,12H,3-4,6,9H2,1-2H3,(H,16,19,21) |
InChI Key |
VAQSUPWVWTXABW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC=CS3)C |
Origin of Product |
United States |
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